3-Chlorobenzyl 2H-chromene-3-carboxylate
Description
3-Chlorobenzyl 2H-chromene-3-carboxylate is a chromene-derived ester featuring a 3-chlorobenzyl group esterified at the 3-position of the 2H-chromene scaffold. Chromene derivatives are renowned for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The presence of the 3-chlorobenzyl substituent introduces electron-withdrawing effects, which may modulate reactivity, solubility, and biological interactions. This compound is synthesized via esterification of 2H-chromene-3-carboxylic acid with 3-chlorobenzyl alcohol, typically through an acid chloride intermediate, as demonstrated in analogous protocols .
Properties
Molecular Formula |
C17H13ClO3 |
|---|---|
Molecular Weight |
300.7 g/mol |
IUPAC Name |
(3-chlorophenyl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C17H13ClO3/c18-15-6-3-4-12(8-15)10-21-17(19)14-9-13-5-1-2-7-16(13)20-11-14/h1-9H,10-11H2 |
InChI Key |
SPZLDZIDTKIODW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of cyclization reactions to form the benzopyran ring, which is a key structural component of chromenes . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 3-Chlorobenzyl 2H-chromene-3-carboxylate may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chlorobenzyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The 3-chlorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-Chlorobenzyl 2H-chromene-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-Chlorobenzyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects on Chromene Scaffolds
2,6-Dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate (CAS 694518-81-5) :
- Structural difference: Two chlorine atoms at the 2- and 6-positions of the benzyl group vs. a single chlorine at the 3-position in the target compound.
- Molecular weight: 349.165 g/mol (dichloro) vs. 314.73 g/mol (3-chloro), reflecting increased steric bulk and lipophilicity in the dichloro analog .
- Spectral The ester carbonyl signal in $^{13}\text{C}$-NMR is expected near 164–165 ppm for both compounds, consistent with chromene-3-carboxylate derivatives .
Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate :
Functional Group Variations
- 3-Acetyl-2H-chromene derivatives :
Physicochemical Properties
Antioxidant Performance
Methoxy-Substituted Analogs (e.g., compound 90) :
- Hydroxyl-Scavenging: Compound 91 (azo-group-containing chromene) showed IC$_{50}$ ~20 µM, attributed to resonance stabilization of the phenoxyl radical .
Key Research Findings
Substituent Position Matters: Dichloro substitution (2,6-positions) significantly increases molecular weight and lipophilicity compared to mono-substitution .
Electron Effects Dictate Bioactivity : Electron-withdrawing groups (e.g., –Cl) reduce antioxidant efficacy but may enhance interactions in enzyme-binding pockets .
Spectral Consistency : Ester carbonyls in $^{13}\text{C}$-NMR remain near 164–165 ppm across derivatives, confirming structural integrity .
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